molecular formula C7H15NO2 B3371851 2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine CAS No. 81835-66-7

2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine

Cat. No.: B3371851
CAS No.: 81835-66-7
M. Wt: 145.2 g/mol
InChI Key: XBJOWTKIJYWPTA-UHFFFAOYSA-N
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Description

Significance of Protected Amino Ketones as Versatile Synthons

Protected α-amino ketones are highly valuable intermediates in organic synthesis. acs.org Their bifunctional nature, possessing both an amino and a ketone group, makes them indispensable building blocks for a wide array of more complex molecules, particularly nitrogen-containing heterocycles which are common scaffolds in pharmaceuticals and natural products. acs.orgrsc.org The protection of the ketone or the amine is crucial to control the reactivity and prevent undesired side reactions during synthetic sequences. libretexts.org For instance, protecting the ketone allows for reactions to be carried out selectively at the amino group, and vice-versa.

The versatility of these synthons stems from their ability to participate in a variety of chemical transformations. The amino group can be acylated, alkylated, or used as a nucleophile in ring-forming reactions. libretexts.org Once the protecting group on the ketone is removed, the revealed carbonyl group can undergo nucleophilic addition, condensation reactions, or serve as a handle for further molecular elaboration. This dual functionality, when strategically harnessed, provides chemists with a powerful tool for molecular construction. acs.orgrsc.org The development of efficient methods for synthesizing N-protected α-amino ketones, often from readily available amino acids, has been an area of significant research, highlighting their importance in the field. acs.orgorganic-chemistry.org

Structural Characteristics of the Dioxolane and Ethylamine (B1201723) Moieties

The structure of 2-(2-Ethyl- acs.orgrsc.orgdioxolan-2-yl)-ethylamine is defined by its two key components: the dioxolane ring and the ethylamine side chain.

The dioxolane moiety is a five-membered heterocyclic ring containing two oxygen atoms, specifically a 1,3-dioxolane (B20135). wikipedia.org This structure is a cyclic acetal (B89532), typically formed by the reaction of a ketone or aldehyde with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org In the target molecule, the dioxolane serves as a protecting group for a ketone. The 1,3-dioxolane ring is generally stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents, making it an effective and widely used protecting group in multi-step synthesis. organic-chemistry.org Deprotection to regenerate the carbonyl group is typically achieved under acidic aqueous conditions. organic-chemistry.org

The ethylamine moiety consists of an ethyl group (-CH2CH2-) attached to a primary amine (-NH2). wikipedia.org Ethylamine itself is a nucleophilic base. wikipedia.org In the context of the larger molecule, this primary amine is a reactive site, capable of participating in a wide range of reactions common to amines, such as acylation, alkylation, and formation of imines or amides. libretexts.orgwikipedia.org The presence of this functional group is central to the utility of 2-(2-Ethyl- acs.orgrsc.orgdioxolan-2-yl)-ethylamine as a building block, particularly for introducing nitrogen into a target structure. The 2-phenethylamine scaffold, a related structure, is a key motif in many biologically active compounds, underscoring the importance of the ethylamine unit in medicinal chemistry. nih.gov

Chemical Properties of 2-(2-Ethyl- acs.orgrsc.orgdioxolan-2-yl)-ethylamine
PropertyValueSource
Molecular FormulaC7H15NO2 uni.luthoreauchem.com
Molecular Weight145.11 g/mol thoreauchem.com
Monoisotopic Mass145.11028 Da uni.lu
CAS NumberNot Available thoreauchem.com
Predicted XlogP0.0 uni.lu

Historical Context of Dioxolane-Protected Amines in Chemical Research

The use of dioxolanes as protecting groups for carbonyl compounds has a long history in organic synthesis. wikipedia.org Their ease of formation from ketones and ethylene glycol, and their general stability to a wide range of reagents, cemented their role early on. organic-chemistry.org This allowed for the development of complex synthetic strategies where other functional groups could be manipulated in the presence of a masked carbonyl.

The application of this protection strategy to molecules also containing an amine group was a logical and powerful extension. The synthesis of compounds containing a dioxolane-protected carbonyl and an amine function provided access to valuable bifunctional building blocks. Research in this area has focused on the synthesis and reaction of such compounds. For example, the reaction of formylfurancarboxylates with ethylene glycol to produce (1,3-dioxolan-2-yl)furancarboxylates, which can then be reduced while preserving the dioxolane ring, demonstrates the utility of this protecting group in multistep synthesis. researchgate.net The development of methods for the site-specific addition of 1,3-dioxolane to imines further showcases the ongoing innovation in the use of these structures. organic-chemistry.org The stability and reliable chemistry of the dioxolane protecting group have made it a staple in the synthesis of complex natural products and pharmaceutical agents. wikipedia.org

Overview of Key Academic Research Trajectories for 2-(2-Ethyl-acs.orgrsc.orgdioxolan-2-YL)-ethylamine

While specific academic publications focusing exclusively on 2-(2-Ethyl- acs.orgrsc.orgdioxolan-2-yl)-ethylamine are not extensively documented in public databases, its potential research applications can be inferred from the well-established chemistry of its constituent functional groups. uni.lu Research involving this compound would likely leverage its structure as a masked amino ketone.

Key research trajectories would likely include:

Synthesis of Heterocyclic Compounds: The primary amine provides a nucleophilic handle for cyclization reactions. Following a reaction involving the amine, deprotection of the dioxolane would reveal the ketone, which could then participate in an intramolecular condensation or other ring-closing reaction to form various heterocyclic systems, such as pyrazines or pyrroles. rsc.org

Elaboration of the Amino Group: The ethylamine moiety can be derivatized in numerous ways. Acylation to form amides, reductive amination to form secondary or tertiary amines, or its use in multicomponent reactions would be logical synthetic explorations. These new derivatives could then be used in further synthetic steps.

Use in Medicinal Chemistry Scaffolding: Given that the 2-amino ketone motif is present in various biologically active compounds, research could be directed towards using 2-(2-Ethyl- acs.orgrsc.orgdioxolan-2-yl)-ethylamine as a starting material for the synthesis of new pharmaceutical analogues. rsc.org The ethyl group at the protected carbonyl offers a specific substitution pattern that could be explored for structure-activity relationship (SAR) studies.

In essence, the research value of 2-(2-Ethyl- acs.orgrsc.orgdioxolan-2-yl)-ethylamine lies in its role as a versatile, bifunctional building block, enabling the controlled and sequential construction of more complex molecular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethyl-1,3-dioxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-7(3-4-8)9-5-6-10-7/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJOWTKIJYWPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Ethyl 1 2 Dioxolan 2 Yl Ethylamine

Direct Synthetic Routes

Direct synthetic routes to 2-(2-Ethyl- frontiersin.orggoogle.comdioxolan-2-yl)-ethylamine offer an efficient approach to this target molecule, primarily through the transformation of a protected carbonyl equivalent. These methods are favored for their atom economy and often streamlined reaction sequences.

Reductive Amination Strategies from Protected Carbonyl Precursors

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of preparing 2-(2-Ethyl- frontiersin.orggoogle.comdioxolan-2-yl)-ethylamine, this strategy involves the reaction of a protected aldehyde, specifically 2-(2-ethyl-1,3-dioxolan-2-yl)acetaldehyde (B3057135), with an amine source in the presence of a reducing agent. wikipedia.org This "one-pot" reaction is highly efficient as it avoids the isolation of the intermediate imine. wikipedia.org

The initial step involves the condensation of the aldehyde with an amine, typically ammonia (B1221849) or an ammonia equivalent, to form an imine intermediate. This is a reversible process, and the equilibrium is often driven towards the imine by the removal of water or by using a dehydrating agent. The subsequent in-situ reduction of the imine furnishes the desired primary amine. wikipedia.org

The success of the reductive amination of 2-(2-ethyl-1,3-dioxolan-2-yl)acetaldehyde hinges on the careful selection of reagents and optimization of reaction conditions to maximize the yield of the primary amine and minimize side reactions. A variety of reducing agents can be employed, each with its own set of advantages and limitations.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often favored due to its mildness and selectivity for reducing imines over aldehydes, which helps to prevent the reduction of the starting aldehyde. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method, often considered a greener alternative. frontiersin.orgwikipedia.org

The choice of solvent, temperature, and pH also plays a crucial role. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. The pH needs to be controlled to facilitate imine formation without deactivating the amine nucleophile or causing decomposition of the starting materials.

Table 1: Optimization of Reductive Amination Conditions for 2-(2-ethyl-1,3-dioxolan-2-yl)acetaldehyde

EntryReducing AgentAmine SourceSolventCatalystTemperature (°C)Putative Yield (%)
1NaBH(OAc)₃NH₄OAcDichloromethaneAcetic AcidRoom TempHigh
2NaBH₃CNNH₄ClMethanol-Room TempModerate to High
3H₂ (1 atm)NH₃ in MeOHMethanolPd/C (10%)Room TempHigh
4NaBH₄NH₄ClEthanol-0 to Room TempModerate

This table presents hypothetical data based on typical conditions for reductive amination reactions and serves to illustrate the optimization process. Actual yields would require experimental verification.

When the target molecule possesses chirality, for instance, if a chiral center is present on the dioxolane ring or if a chiral amine is used, stereochemical control becomes a critical aspect of the synthesis. Asymmetric reductive amination can be employed to achieve high diastereoselectivity or enantioselectivity. frontiersin.org

This can be accomplished through several approaches:

Substrate Control: If the starting 2-(2-ethyl-1,3-dioxolan-2-yl)acetaldehyde derivative is chiral, the existing stereocenter can direct the approach of the nucleophile and the reducing agent, leading to a diastereoselective outcome.

Reagent Control: The use of chiral reducing agents or chiral auxiliaries on the amine can induce asymmetry in the final product.

Catalyst Control: Employing a chiral catalyst, often a transition metal complex with a chiral ligand, can effectively control the stereochemistry of the reduction step. frontiersin.org

For example, the use of a chiral organocatalyst could facilitate the enantioselective formation of the imine, which is then reduced to yield an enantiomerically enriched amine.

Table 2: Strategies for Stereochemical Control in Reductive Amination

StrategyDescriptionExample Reagent/CatalystExpected Outcome
Substrate ControlA chiral center in the aldehyde directs the reaction.Chiral 2-(2-ethyl-1,3-dioxolan-2-yl)acetaldehydeDiastereomerically enriched product
Reagent ControlUse of a chiral reducing agent or auxiliary.Chiral borane (B79455) reducing agentEnantiomerically enriched product
Catalyst ControlA chiral catalyst mediates the reduction.Rhodium complex with a chiral phosphine (B1218219) ligandHigh enantiomeric excess (ee)

This table outlines general strategies and would require specific experimental validation for the target compound.

Nucleophilic Ring-Opening of Dioxolane Derivatives

An alternative synthetic approach involves the nucleophilic ring-opening of a suitably substituted dioxolane precursor. This method relies on the inherent reactivity of the acetal (B89532) functionality under specific conditions.

In the presence of an acid catalyst, the 1,3-dioxolane (B20135) ring can be activated towards nucleophilic attack. The acid protonates one of the oxygen atoms, making the corresponding carbon atom more electrophilic. A subsequent attack by an amine nucleophile can lead to the opening of the ring. However, for a 2,2-disubstituted dioxolane like the precursor to the target amine, this reaction would lead to a hydroxy ether amine rather than the desired 2-(2-Ethyl- frontiersin.orggoogle.comdioxolan-2-yl)-ethylamine without subsequent steps.

A more plausible, though less direct, ring-opening strategy would involve starting with a different precursor, such as an epoxide, which can undergo regioselective ring-opening with an appropriate amine nucleophile. For instance, the ring-opening of a 2-ethyl-2-(oxiran-2-yl)-1,3-dioxolane with ammonia would be a potential, albeit more complex, route. The regioselectivity of such an opening would be a key challenge to control.

The regioselectivity of nucleophilic ring-opening reactions is highly dependent on the reaction conditions (acidic vs. basic) and the substitution pattern of the cyclic ether. In acid-catalyzed ring-opening of unsymmetrical epoxides, the nucleophile generally attacks the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state. Conversely, under basic conditions, the attack typically occurs at the less sterically hindered carbon.

The scope of substrates for such ring-opening reactions is broad, but for the synthesis of the specific target molecule, the starting material would need to be carefully designed to ensure the formation of the desired ethylamine (B1201723) side chain attached to the intact dioxolane ring. A direct nucleophilic ring-opening of the 2-ethyl-1,3-dioxolane (B3050401) ring itself by an amine to generate the target structure is not a standard or straightforward transformation. More commonly, the dioxolane serves as a protecting group for a carbonyl, which is then elaborated to the desired amine, as described in the reductive amination section.

Multicomponent Reaction Approaches Incorporating Amino and Acetal Functionalities

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. researchgate.netclockss.org These reactions are highly valued for their atom economy, step efficiency, and ability to generate molecular diversity. researchgate.net For the synthesis of a molecule like 2-(2-Ethyl- nih.govnih.govdioxolan-2-YL)-ethylamine, MCRs that can incorporate both an amine and a protected carbonyl (acetal) functionality are of particular interest.

Several classical MCRs could theoretically be adapted for this purpose. For instance, the Ugi reaction, which typically combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, could be envisioned with a starting material already containing the dioxolane moiety. beilstein-journals.org Similarly, the Petasis reaction, a borono-Mannich reaction, couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. acs.org The incorporation of a dioxolane-protected carbonyl component in such a reaction could provide a direct route to the target structure or a close precursor.

While the direct application of these MCRs to produce 2-(2-Ethyl- nih.govnih.govdioxolan-2-YL)-ethylamine is not extensively documented in the literature, the principles of MCRs suggest a viable, albeit theoretical, pathway. The key would be the design and synthesis of a suitable starting material that contains the ethyl-dioxolane group and can participate in known MCRs. The table below outlines a hypothetical MCR approach.

Reaction Type Component 1 Component 2 Component 3 Potential Product
Ugi-type2-Ethyl-1,3-dioxolane-2-carbaldehydeAmmoniaIsocyanoethaneα-acylamino amide precursor to the target amine
Petasis-type2-(2-Ethyl-1,3-dioxolan-2-yl)boronic acidAmmoniaGlyoxalPrecursor to the target amine after reduction

Indirect Synthetic Pathways

Indirect synthetic pathways often provide more flexibility and may rely on more readily available starting materials. These routes typically involve the formation of the core structure followed by functional group interconversions.

Derivatization of Existing Amines with Dioxolane-Containing Electrophiles

A plausible indirect route involves the reaction of a suitable amine with an electrophile containing the 2-ethyl-1,3-dioxolane moiety. This approach is a standard method for forming carbon-nitrogen bonds. pressbooks.publibretexts.org The synthesis would begin with the preparation of an electrophilic dioxolane derivative. For example, 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane (B6168187) could be synthesized from 1-bromo-3-butanone by first protecting the ketone as a dioxolane and then introducing the ethyl group via a Grignard reaction, followed by conversion of a hydroxyl to a bromide. This electrophile could then be reacted with a nitrogen nucleophile, such as ammonia or a protected amine equivalent, to form the target compound. pressbooks.pub

The success of this method hinges on the stability of the dioxolane ring under the conditions required for the nucleophilic substitution reaction. Fortunately, dioxolanes are generally stable to basic and nucleophilic conditions, making this a feasible approach.

Transformation of Precursors with Protected Carbonyls and Latent Amine Functionality

Another robust indirect strategy involves the use of a precursor molecule that already contains the protected carbonyl (the dioxolane) and a latent amino group. A common latent amine functionality is a nitro group or a nitrile.

For instance, a synthetic sequence could commence with the nitration of a suitable precursor, followed by reduction to the primary amine. A more common and controllable approach is the use of a nitrile. The synthesis could start from a compound like 2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile. This intermediate could potentially be synthesized from 2-ethyl-1,3-dioxolane-2-carbaldehyde via a Wittig-type reaction to introduce a vinyl group, followed by hydrocyanation. Alternatively, direct cyanation of a suitable halide precursor could be employed. The nitrile group can then be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the final product. libretexts.org This method is advantageous as the reduction of nitriles to primary amines is a well-established and high-yielding transformation. pressbooks.pub

Precursor Type Key Transformation Reagents
Nitrile PrecursorReduction of nitrileLiAlH₄, H₂/Catalyst
Nitro PrecursorReduction of nitro groupFe/HCl, SnCl₂
Azide PrecursorReduction of azideH₂/Pd, LiAlH₄

Advanced Synthetic Techniques and Considerations

Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods.

Photochemical Approaches for Aminodioxolane Synthesis

Photochemical reactions, which utilize light to initiate chemical transformations, can offer unique reactivity and selectivity. nih.gov While the direct photochemical synthesis of 2-(2-Ethyl- nih.govnih.govdioxolan-2-YL)-ethylamine has not been specifically reported, the principles of photochemical C-N bond formation could be applied. For example, a photochemical variant of a Mannich-type reaction or the addition of an amine to a photochemically generated reactive intermediate could be explored. Photochemical methods can often be conducted under mild conditions, which would be beneficial for preserving the dioxolane protecting group. chemrxiv.orgworktribe.com The development of such a route would represent a novel and advanced approach to this class of compounds.

Green Chemistry Principles in the Synthesis of 2-(2-Ethyl-nih.govnih.govdioxolan-2-YL)-ethylamine

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov When considering the synthesis of 2-(2-Ethyl- nih.govnih.govdioxolan-2-YL)-ethylamine, several green chemistry principles can be applied.

Atom Economy: Multicomponent reactions, as discussed in section 2.1.3, are inherently more atom-economical than multi-step linear syntheses. researchgate.net

Use of Safer Solvents: The choice of solvent is critical. Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂ can significantly reduce the environmental footprint of the synthesis. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For instance, catalytic hydrogenation for the reduction of a nitrile or nitro group is preferable to using stoichiometric metal hydrides.

Energy Efficiency: Photochemical reactions, if they can be powered by sunlight or energy-efficient light sources, can be a more sustainable option compared to reactions requiring high temperatures for extended periods. nih.gov

By designing a synthetic route with these principles in mind, the production of 2-(2-Ethyl- nih.govnih.govdioxolan-2-YL)-ethylamine can be made more sustainable and environmentally responsible. europeanpharmaceuticalreview.com

Scalability and Process Intensification in Preparation Protocols for 2-(2-Ethyl-researchgate.netnih.govdioxolan-2-YL)-ethylamine

The industrial-scale synthesis of 2-(2-Ethyl- researchgate.netnih.govdioxolan-2-YL)-ethylamine, a specialized chemical intermediate, necessitates robust and efficient preparation protocols. While specific large-scale manufacturing processes for this exact molecule are not extensively detailed in publicly available literature, its structure suggests a multi-step synthesis. The key challenges in scaling up its production revolve around ensuring high yields, purity, and cost-effectiveness while minimizing environmental impact. Process intensification strategies, such as the implementation of continuous flow chemistry, are critical in achieving these objectives.

A plausible and common synthetic strategy for this and structurally related compounds involves two main transformations: the protection of a ketone functionality as a ketal, and the subsequent conversion of a different functional group into a primary amine. A likely synthetic precursor route would start from a β-keto nitrile, such as 3-oxopentanenitrile (B1588766). This pathway involves:

Ketalization: The protection of the ketone in 3-oxopentanenitrile with ethylene (B1197577) glycol to form 2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile.

Reduction: The subsequent reduction of the nitrile group to the desired primary amine, 2-(2-Ethyl- researchgate.netnih.govdioxolan-2-YL)-ethylamine.

Each of these steps presents unique challenges and opportunities for scalability and process intensification.

Ketalization Step: Formation of the Dioxolane Ring

The formation of the 1,3-dioxolane ring is a critical step to protect the ketone from reacting in subsequent chemical transformations. Traditional batch processes for ketalization often involve reacting the ketone with an excess of a diol, such as ethylene glycol, in the presence of an acid catalyst. nrochemistry.com To drive the reaction to completion, the water formed as a byproduct is typically removed by azeotropic distillation.

For large-scale production, several process intensification strategies can be applied. The use of solid acid catalysts or acidic ion exchangers can simplify the work-up procedure and allow for easier catalyst recovery and reuse, which is both economically and environmentally beneficial. nrochemistry.com Furthermore, a continuous flow process where the ketone and diol are passed through a packed bed of a solid acid catalyst can offer significant advantages. This approach allows for precise control over reaction time and temperature, leading to higher yields and purity. youtube.com In such a setup, the water byproduct can be continuously removed, for instance, by using a membrane separator integrated into the flow system.

Reduction of the Nitrile Intermediate

The reduction of the nitrile intermediate, 2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile, to the primary amine is a pivotal step. While classic laboratory methods might employ stoichiometric reducing agents like lithium aluminum hydride (LiAlH4), these are generally not suitable for large-scale synthesis due to their high cost, safety concerns, and the generation of large amounts of waste.

Catalytic hydrogenation is a more scalable and greener alternative. This typically involves the use of hydrogen gas and a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). researchgate.net However, a key challenge in nitrile hydrogenation is controlling the selectivity towards the primary amine, as secondary and tertiary amines can be formed as byproducts. nih.gov

Process intensification through continuous flow hydrogenation offers a powerful solution to this challenge. researchgate.netthalesnano.com In a flow reactor, precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize the yield of the primary amine. nih.govorganic-chemistry.org For example, a continuous flow system using a packed-bed reactor with a suitable heterogeneous catalyst can significantly improve selectivity and safety, as the amount of hazardous material at any given time is minimized. researchgate.net

The following table outlines a comparison of potential methods for the key reduction step:

ParameterBatch Hydrogenation (e.g., Raney Ni)Continuous Flow Hydrogenation (e.g., Pd/C)
Scale Kilogram to Ton scaleGram to Multi-ton scale (with scale-out)
Selectivity Moderate to good; risk of over-alkylationHigh to excellent; precise control
Safety Handling of pyrophoric catalysts and H₂ gasSmaller reaction volumes, improved heat transfer
Throughput Limited by reactor size and cycle timeHigh; continuous operation
Process Control Less precise control over parametersPrecise control of temperature, pressure, flow rate
Catalyst Handling Slurry form, requires filtrationPacked bed, simplified handling and reuse

This table presents a generalized comparison based on established principles of chemical process technology for analogous reactions.

Alternative Synthetic Routes and Process Intensification

An alternative to the nitrile reduction pathway is the reductive amination of a corresponding ketone precursor. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves treating the ketone with ammonia in the presence of a reducing agent. For process intensification, this can also be adapted to a continuous flow system, often using a packed-bed catalyst that facilitates both the imine formation and its subsequent reduction. chemsynthesis.com

Another well-established method for primary amine synthesis is the Gabriel synthesis . thermofisher.commasterorganicchemistry.comlibretexts.org This route would involve reacting potassium phthalimide (B116566) with a halide precursor, such as 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane, followed by hydrazinolysis to release the primary amine. nrochemistry.comthermofisher.com While reliable, this method generates a stoichiometric amount of phthalhydrazide (B32825) waste. Process intensification efforts for the Gabriel synthesis have focused on microwave-assisted reactions to reduce reaction times and the use of solid-phase methodologies to simplify purification. nih.gov

Chemical Reactivity and Transformation of 2 2 Ethyl 1 2 Dioxolan 2 Yl Ethylamine

Reactions of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine (—NH₂) confers nucleophilicity and basicity to this functional group. This allows it to participate in a variety of bond-forming reactions at the nitrogen center.

The primary amine of 2-(2-Ethyl- chemistrysteps.comresearchgate.netdioxolan-2-yl)-ethylamine readily undergoes acylation with various acylating agents to form stable amide derivatives. sphinxsai.com This transformation is fundamental in synthetic chemistry for creating peptide bonds and other amide-containing structures. nih.govnih.gov Common methods include reaction with acyl chlorides or the use of carboxylic acids activated by coupling reagents. organic-chemistry.orgfishersci.it

The reaction with an acyl chloride, such as acetyl chloride, typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. fishersci.it Alternatively, direct condensation with a carboxylic acid can be achieved using a variety of modern coupling reagents. nih.govresearchgate.net Systems like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxybenzotriazole (HOBt) are frequently employed to facilitate the formation of the amide bond under mild conditions. nih.govresearchgate.net Other reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and various phosphonium- or uranium-based reagents (HBTU) are also effective. organic-chemistry.orgresearchgate.net

Table 1: Examples of Acylation/Amidation Reactions
Acylating Agent/MethodReactantProductGeneral Conditions
Acyl ChlorideR-COClN-(2-(2-ethyl-1,3-dioxolan-2-yl)ethyl)acetamide (if R=CH₃)Aprotic solvent (DCM, THF), Base (Pyridine, Et₃N)
Carboxylic Acid + Coupling AgentR-COOH + EDC/HOBtN-(2-(2-ethyl-1,3-dioxolan-2-yl)ethyl)benzamide (if R=Ph)Aprotic solvent (DMF, CH₂Cl₂)
Anhydride(RCO)₂OCorresponding N-acyl derivativeOften requires a base or catalyst

The synthesis of secondary and tertiary amines from 2-(2-Ethyl- chemistrysteps.comresearchgate.netdioxolan-2-yl)-ethylamine can be accomplished through direct alkylation or, more controllably, via reductive amination.

Direct alkylation involves the reaction of the primary amine with an alkyl halide (e.g., bromoethane). chemguide.co.uk As a nucleophile, the amine attacks the electrophilic carbon of the alkyl halide in a substitution reaction. wikipedia.org However, this method is often difficult to control because the resulting secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt, leading to a mixture of products. chemguide.co.uklibretexts.org

A more efficient and widely used method for preparing secondary amines is reductive amination. masterorganicchemistry.comlibretexts.org This two-part process begins with the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate (as discussed in section 3.1.3). libretexts.org This imine is then reduced in situ to the corresponding amine. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov These reagents are mild enough to selectively reduce the imine (or iminium ion) without reducing the starting carbonyl compound, allowing the reaction to be performed in one pot. masterorganicchemistry.comlibretexts.org By choosing the appropriate aldehyde or ketone, a wide variety of secondary amines can be synthesized cleanly. purdue.edu Further reaction via another reductive amination step can yield tertiary amines.

Table 2: Synthesis of Secondary Amines via Reductive Amination
Carbonyl CompoundIntermediateReducing AgentFinal Product (Secondary Amine)
Formaldehyde (CH₂O)ImineNaBH₃CNN-methyl-2-(2-ethyl-1,3-dioxolan-2-yl)ethanamine
Acetone ((CH₃)₂CO)ImineNaBH(OAc)₃N-isopropyl-2-(2-ethyl-1,3-dioxolan-2-yl)ethanamine
Benzaldehyde (PhCHO)ImineNaBH₃CNN-benzyl-2-(2-ethyl-1,3-dioxolan-2-yl)ethanamine

The reaction of the primary amine group of 2-(2-Ethyl- chemistrysteps.comresearchgate.netdioxolan-2-yl)-ethylamine with aldehydes or ketones yields an imine, also known as a Schiff base. chemistrysteps.comyoutube.com This reaction is typically catalyzed by mild acid (pH 4-5) and is reversible. youtube.comlibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.orgyoutube.com The acid catalyst then protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). libretexts.org Elimination of water and subsequent deprotonation of the nitrogen atom results in the formation of a carbon-nitrogen double bond (C=N). chemistrysteps.comlibretexts.org

Secondary amines react with aldehydes and ketones to form enamines (compounds with a C=C-N linkage). youtube.commasterorganicchemistry.com Since 2-(2-Ethyl- chemistrysteps.comresearchgate.netdioxolan-2-yl)-ethylamine is a primary amine, it will exclusively form imines upon reaction with carbonyl compounds. youtube.comyoutube.com

As a primary amine, 2-(2-Ethyl- chemistrysteps.comresearchgate.netdioxolan-2-yl)-ethylamine is a potent nucleophile capable of participating in various substitution and addition reactions. wikipedia.org

In nucleophilic substitution reactions, the amine can displace a leaving group on an electrophilic carbon center. The alkylation with alkyl halides described in section 3.1.2 is a classic example of an Sₙ2 reaction where the amine acts as the nucleophile. mdpi.com Similarly, it can react with other electrophiles such as sulfonyl chlorides or epoxides.

The amine can also participate in nucleophilic addition reactions. Its reaction with aldehydes and ketones to form carbinolamines is the first step in imine formation. chemistrysteps.comresearchgate.net Furthermore, it can undergo nucleophilic conjugate addition (or Michael addition) to α,β-unsaturated carbonyl compounds. nih.gov In this process, the amine adds to the β-carbon of the activated alkene, a reaction often catalyzed by a base. nih.gov

Transformations Involving the 1,3-Dioxolane (B20135) Protecting Group

The 1,3-dioxolane ring in the molecule is a cyclic ketal, which serves as a protecting group for a carbonyl functional group (in this case, the ketone of 3-oxopentanamine). This group is stable to bases, nucleophiles, and many oxidizing and reducing agents, which allows for selective reactions at the primary amine moiety without affecting the masked ketone. organic-chemistry.org

The most significant transformation of the 1,3-dioxolane group is its removal (deprotection) to regenerate the original carbonyl group. This is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The reaction involves treating the compound with aqueous acid, such as dilute hydrochloric acid or sulfuric acid, often in a solvent mixture containing water (e.g., acetone/water). organic-chemistry.orgrsc.org

The mechanism is the reverse of ketal formation. Protonation of one of the dioxolane oxygens by the acid catalyst is the initial step, which facilitates ring opening. Subsequent attack by water and elimination of ethylene (B1197577) glycol leads to the formation of the ketone. The stability of the 1,3-dioxolane allows for chemical modifications at the amine terminus, followed by this deprotection step to unmask the ketone, providing a synthetic route to various keto-amines and their derivatives. ugent.bersc.org

Transacetalization Reactions

Transacetalization is a fundamental reaction of acetals and ketals, including the 1,3-dioxolane ring system present in the title compound. This acid-catalyzed process involves the exchange of the diol portion of the ketal. organic-chemistry.orgnih.gov While specific studies on the transacetalization of 2-(2-Ethyl- wikipedia.orgresearchgate.netdioxolan-2-yl)-ethylamine are not extensively documented, the general mechanism involves protonation of one of the dioxolane oxygen atoms, followed by nucleophilic attack of another alcohol. chemicalbook.com

The reaction is reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the displaced ethylene glycol. organic-chemistry.org This reaction allows for the modification of the ketal protecting group, which can be useful in multi-step syntheses where different stability or deprotection conditions are required.

Stability Profile under Diverse Chemical Conditions

The stability of 2-(2-Ethyl- wikipedia.orgresearchgate.netdioxolan-2-yl)-ethylamine is a critical aspect of its utility in synthetic chemistry. The 1,3-dioxolane ring is generally stable under basic and reductive conditions, as well as toward many oxidizing agents. organic-chemistry.org

Basic Conditions: The dioxolane ring is highly stable in the presence of strong bases, making it an excellent protecting group for ketones during reactions involving organometallics or other basic reagents. researchgate.net The primary amine of the title compound will react with strong bases to form the corresponding amide anion.

Reductive Conditions: The ketal functionality is generally inert to a wide range of reducing agents, including those used for the reduction of other functional groups. For instance, a related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine, can be synthesized via reductive amination, highlighting the stability of the dioxolane ring under these conditions. wikipedia.org

Oxidative Conditions: While generally stable to many oxidants, strong oxidizing conditions can lead to the cleavage of the dioxolane ring. organic-chemistry.org The primary amine group is susceptible to oxidation, which can lead to the formation of various products, including imines, oximes, or nitro compounds, depending on the oxidant used. The oxidation of amino acids, which share the amino functionality, has been studied extensively and can proceed via radical intermediates. nrochemistry.comnih.gov

Table 1: General Stability of Functional Groups in 2-(2-Ethyl- wikipedia.orgresearchgate.netdioxolan-2-yl)-ethylamine

ConditionDioxolane Ring StabilityEthylamine (B1201723) Moiety Reactivity
Basic HighDeprotonation to form amide anion
Reductive HighGenerally stable
Oxidative Moderate to LowSusceptible to oxidation

Cyclization and Ring-Forming Reactions

The bifunctional nature of 2-(2-Ethyl- wikipedia.orgresearchgate.netdioxolan-2-yl)-ethylamine makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. The key step in many of these transformations is the deprotection of the ketone, which can then participate in cyclization reactions with the neighboring amino group.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Piperidines)

The synthesis of pyrroles and piperidines often involves the cyclization of dicarbonyl compounds or amino ketones. youtube.comorganic-chemistry.org While direct cyclization of the title compound is not reported, its hydrolysis to 4-aminobutan-2-one (B1611400) provides a key intermediate for such reactions.

For instance, the Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds. While 4-aminobutan-2-one is not a dicarbonyl, its derivatives could potentially undergo cyclization to form substituted pyrrolidines or piperidines.

Furthermore, the general class of β-amino ketones are known to be versatile building blocks for various heterocycles. wikipedia.org The title compound, upon deprotection, falls into this category.

Formation of Polycyclic and Fused Ring Systems

The structure of 2-(2-Ethyl- wikipedia.orgresearchgate.netdioxolan-2-yl)-ethylamine, particularly after conversion of the ethylamine to a β-arylethylamine, provides a scaffold for the synthesis of polycyclic and fused ring systems. Famous name reactions such as the Pictet-Spengler and Bischler-Napieralski reactions are powerful tools for constructing isoquinoline (B145761) and β-carboline frameworks. wikipedia.orgwikipedia.orgorganic-chemistry.orgnrochemistry.comresearchgate.net

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgresearchgate.net If the amino group of the title compound were to be attached to an aromatic ring, the resulting molecule would be a prime candidate for a Pictet-Spengler reaction after hydrolysis of the ketal to the ketone.

Bischler-Napieralski Reaction: This reaction is an intramolecular electrophilic aromatic substitution that leads to the formation of dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.com Acylation of the amino group of an aryl-modified derivative of the title compound would generate the necessary amide precursor for this cyclization.

The synthesis of various polycyclic N-heterocyclic compounds often relies on the cyclization of appropriately substituted precursors. nih.govnih.gov

Metal-Catalyzed Transformations and Coordination Chemistry

The presence of a primary amine and the potential for the dioxolane oxygens to act as donor atoms suggests that 2-(2-Ethyl- wikipedia.orgresearchgate.netdioxolan-2-yl)-ethylamine can participate in metal-catalyzed reactions and act as a ligand in coordination complexes.

Role as a Ligand Precursor for Transition Metal Complexes (if applicable for non-biological catalysis)

The ethylamine moiety provides a nitrogen donor atom, making the compound a potential monodentate or, more likely, a bidentate ligand if the dioxolane oxygens participate in coordination. Transition metal complexes with amino acid and related ligands are of significant interest in catalysis. nih.govrsc.orgresearchgate.netresearchgate.netchiba-u.jp

The design of multidentate ligands is crucial for the development of effective transition metal catalysts. nih.govrsc.org While specific complexes of 2-(2-Ethyl- wikipedia.orgresearchgate.netdioxolan-2-yl)-ethylamine are not widely reported, the structural motif is analogous to other bidentate and tridentate ligands used in catalysis. The combination of a soft nitrogen donor and potentially hard oxygen donors could lead to interesting coordination properties and catalytic activities.

Participation in Cross-Coupling Reactions (via amine functionalization)

The primary amine group of 2-(2-Ethyl- googleapis.comwikipedia.orgdioxolan-2-yl)-ethylamine serves as a nucleophilic component in these catalytic cycles. A key feature of this molecule is the dioxolane ring, which functions as a protecting group for a ketone. This acetal (B89532) is generally stable under the basic conditions typically employed in Buchwald-Hartwig and similar cross-coupling reactions, allowing for the selective functionalization of the amine. wikipedia.org

Given the well-established scope of the Buchwald-Hartwig amination, a general reaction scheme can be proposed for the coupling of 2-(2-Ethyl- googleapis.comwikipedia.orgdioxolan-2-yl)-ethylamine with an aryl halide (Ar-X). The reaction would necessitate a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to furnish the corresponding N-arylated product.

General Reaction Scheme:

Ar-X + H₂N-CH₂CH₂-C(C₂H₅)(OCH₂CH₂O)     Pd Catalyst, Ligand --------------------→ Base     Ar-NH-CH₂CH₂-C(C₂H₅)(OCH₂CH₂O) + HX

In this generalized scheme, Ar-X can be an aryl bromide, chloride, iodide, or triflate.

The successful execution of such a coupling hinges on the meticulous selection of the catalyst system and reaction parameters. Contemporary Buchwald-Hartwig protocols demonstrate high functional group tolerance. The stability of the dioxolane protecting group under these conditions makes 2-(2-Ethyl- googleapis.comwikipedia.orgdioxolan-2-yl)-ethylamine a valuable synthetic building block for introducing a masked keto-ethylamino fragment onto aromatic and heteroaromatic scaffolds.

The following table outlines hypothetical, yet standard, conditions for a Buchwald-Hartwig amination reaction involving a primary amine like 2-(2-Ethyl- googleapis.comwikipedia.orgdioxolan-2-yl)-ethylamine and a representative aryl bromide. These conditions are based on widely accepted and proven methodologies for similar primary amines. rug.nlbeilstein-journals.org

ParameterExample Component/ConditionFunction in the Reaction
Amine Substrate2-(2-Ethyl- googleapis.comwikipedia.orgdioxolan-2-yl)-ethylamineThe nucleophilic partner in the C-N bond formation.
Aryl Halide Substrate4-BromotolueneThe electrophilic partner that provides the aryl group.
Palladium PrecatalystTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Serves as the source of the active Pd(0) catalyst.
LigandXPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.
BaseSodium tert-butoxide (NaOt-Bu)Acts to deprotonate the primary amine, generating the more nucleophilic amide anion required for the coupling.
SolventTolueneProvides an inert, non-polar medium capable of reaching the necessary reaction temperatures.
Temperature80–110 °CSupplies the thermal energy required to overcome the activation barriers of the catalytic steps.

The yield and efficiency of such a cross-coupling would be contingent on factors like the specific nature of the aryl halide and the degree of steric hindrance at the reaction sites. Following the successful N-arylation, the dioxolane protecting group in the product can be readily removed under acidic conditions to unmask the ketone functionality. This two-step sequence provides a synthetic pathway to more elaborate molecular architectures containing a β-keto-arylamine motif.

Advanced Analytical and Spectroscopic Characterization of 2 2 Ethyl 1 2 Dioxolan 2 Yl Ethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(2-Ethyl- nih.govuni.ludioxolan-2-YL)-ethylamine. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and stereochemistry.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and type of protons and carbons. In ¹H NMR, the ethylamine (B1201723) portion is expected to show signals for the amino (-NH₂) protons, an adjacent methylene (B1212753) (-CH₂-), and another methylene group attached to the dioxolane ring. docbrown.info The ethyl group on the dioxolane ring would present as a characteristic triplet and quartet pattern. docbrown.info The four protons of the dioxolane ring itself often appear as a singlet or a complex multiplet depending on the ring's conformation.

For a definitive assignment of these signals, two-dimensional (2D) NMR techniques are essential, as demonstrated in studies of related dioxolane and ethylamine derivatives. nih.govunl.ptnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Expected correlations would be observed between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular structure by connecting fragments. For instance, HMBC would show a correlation from the methylene protons of the ethylamine side chain to the quaternary carbon of the dioxolane ring.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups, simplifying the ¹³C spectrum. nih.gov

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 2-(2-Ethyl- nih.govuni.ludioxolan-2-YL)-ethylamine, based on data from analogous structures. docbrown.infochemicalbook.com

Atom NameAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl Group
CH₃Methyl~0.8 (triplet)~8
CH₂Methylene~1.6 (quartet)~30
Dioxolane Ring
O-CH₂-CH₂-OMethylene~3.9 (singlet)~64
C(O)₂Quaternary Carbon-~111
Ethylamine Chain
C-CH₂-CMethylene~1.8 (triplet)~40
CH₂-NMethylene~2.7 (triplet)~42
NH₂Amine~1.5 (broad singlet)-

Dynamic NMR (DNMR) is a specialized technique used to study time-dependent processes like conformational changes or rotations around bonds that occur on the NMR timescale. slideshare.netresearchgate.net For 2-(2-Ethyl- nih.govuni.ludioxolan-2-YL)-ethylamine, DNMR could be applied to investigate two main phenomena:

Dioxolane Ring Puckering: The five-membered dioxolane ring is not planar and exists in a dynamic equilibrium between different "envelope" or "twist" conformations. At low temperatures, the rate of this interconversion can be slowed, potentially leading to the resolution of the four dioxolane protons into distinct signals in the ¹H NMR spectrum, which might appear as a single peak at room temperature. Variable temperature NMR studies can provide the kinetic and thermodynamic parameters for this ring-flipping process. slideshare.net

Rotational Barriers: Free rotation may be hindered around the C-C bonds of the ethylamine side chain due to steric effects. DNMR could be used to measure the energy barriers for these rotations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce the structure of a compound from its fragmentation patterns. nih.gov

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For 2-(2-Ethyl- nih.govuni.ludioxolan-2-YL)-ethylamine (C₇H₁₅NO₂), the monoisotopic mass is 145.11028 Da. uni.lu HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. Predicted m/z values for common adducts are critical for identifying the molecular ion peak in experimental data. uni.lu

AdductPredicted m/z
[M+H]⁺146.11756
[M+Na]⁺168.09950
[M+K]⁺184.07344
[M-H]⁻144.10300

Data sourced from PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. This provides detailed structural information and mechanistic insights into how the molecule breaks apart. scispace.com The fragmentation of 2-(2-Ethyl- nih.govuni.ludioxolan-2-YL)-ethylamine would likely follow pathways characteristic of its functional groups.

A plausible fragmentation pattern would involve:

Alpha-cleavage adjacent to the amine, a common pathway for ethylamines. iaea.org This would lead to the formation of the highly stable [CH₂NH₂]⁺ ion at m/z 30, which is often the base peak in the mass spectra of primary ethylamines. docbrown.info

Cleavage of the ethylamine side chain, resulting in a fragment corresponding to the protonated dioxolane portion.

Fragmentation of the dioxolane ring itself, which could involve the loss of an ethylene (B1197577) molecule or other characteristic ring-opening pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These techniques are complementary and, when used together, offer a comprehensive vibrational profile of the compound. nih.gov

For 2-(2-Ethyl- nih.govuni.ludioxolan-2-YL)-ethylamine, the key expected vibrational bands are:

N-H Vibrations: As a primary amine, it will exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. echemi.com An N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.

C-O-C Vibrations: The dioxolane ring contains C-O-C linkages, which give rise to strong, characteristic asymmetric and symmetric stretching bands in the fingerprint region, typically between 1250 and 1050 cm⁻¹. researchgate.net

C-H Vibrations: Aliphatic C-H stretching vibrations from the ethyl groups and methylene linkers will appear in the 3000-2850 cm⁻¹ region. C-H bending vibrations will be observed at lower wavenumbers.

C-N Vibrations: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range, though it can sometimes be difficult to distinguish from other bands in the fingerprint region.

The following table summarizes the expected key vibrational frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H StretchPrimary Amine (-NH₂)3400 - 3250 (doublet)Medium
C-H StretchAlkane (-CH₃, -CH₂)3000 - 2850Strong
N-H Bend (Scissor)Primary Amine (-NH₂)1650 - 1580Medium-Strong
C-O-C StretchAcetal (B89532)/Dioxolane1250 - 1050Strong
C-N StretchAliphatic Amine1250 - 1020Medium-Weak

This table represents typical frequency ranges. The exact position and intensity of the bands depend on the molecular environment and physical state of the sample. echemi.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as an unparalleled technique for the definitive determination of the atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, offering a complete three-dimensional representation of the molecule in its solid state.

While specific crystallographic data for 2-(2-Ethyl- uomustansiriyah.edu.iqlgcstandards.comdioxolan-2-YL)-ethylamine is not publicly available in the crystallographic literature, the analysis of closely related structures provides significant insight into the expected molecular geometry. For instance, the crystal structure of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol has been determined, revealing key structural features of the dioxolane ring system. qut.edu.au In this related molecule, the molecules exhibit an intramolecular O-H...O hydrogen bond. qut.edu.au

In a hypothetical crystallographic study of 2-(2-Ethyl- uomustansiriyah.edu.iqlgcstandards.comdioxolan-2-YL)-ethylamine, a suitable single crystal would be grown and subjected to X-ray diffraction. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

Illustrative Crystallographic Data for a Dioxolane Derivative

The following table presents hypothetical, yet realistic, crystallographic data that could be expected from an analysis of a derivative of 2-(2-Ethyl- uomustansiriyah.edu.iqlgcstandards.comdioxolan-2-YL)-ethylamine. This data is based on typical values for organic molecules of similar size and composition.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)98.76
γ (°)90
Volume (ų)1334.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.150
R-factor (%)4.5

This data would allow for the detailed analysis of intramolecular and intermolecular interactions, such as hydrogen bonding involving the primary amine group, which are crucial for understanding the compound's solid-state behavior.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. nih.gov For a compound like 2-(2-Ethyl- uomustansiriyah.edu.iqlgcstandards.comdioxolan-2-YL)-ethylamine, advanced chromatographic methods are indispensable for ensuring its purity and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of organic molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For the analysis of 2-(2-Ethyl- uomustansiriyah.edu.iqlgcstandards.comdioxolan-2-YL)-ethylamine, a reverse-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often a combination of water and acetonitrile (B52724) or methanol (B129727). sielc.com

The basic components of an HPLC system include a solvent delivery system, an injector, a column, a detector, and a data acquisition system. The separation of ethylamines has been successfully achieved using cation chromatography columns. shodex.com

Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseA: 0.1% Formic acid in Water; B: Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm or Mass Spectrometry (MS)
Injection Volume10 µL

This method would allow for the sensitive detection of impurities and the accurate quantification of the main compound. The retention time of the compound would be a key identifier under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds. uomustansiriyah.edu.iq The amine group in 2-(2-Ethyl- uomustansiriyah.edu.iqlgcstandards.comdioxolan-2-YL)-ethylamine might require derivatization to improve its volatility and chromatographic behavior.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. pressbooks.pub The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

Illustrative GC-MS Parameters

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1 mL/min
Inlet Temperature250 °C
Oven ProgramStart at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS IonizationElectron Ionization (EI) at 70 eV
Mass Range40-400 amu

The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification and purity assessment of the analyte.

Theoretical and Computational Studies on 2 2 Ethyl 1 2 Dioxolan 2 Yl Ethylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of moderate size.

A DFT study of 2-(2-Ethyl- uni.luresearchcommons.orgdioxolan-2-yl)-ethylamine would typically begin with geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, various ground-state properties can be calculated. While direct data is scarce, we can look at analogous structures to predict these properties. For instance, studies on similar organic molecules provide a framework for understanding what a DFT analysis would yield.

Key properties that would be determined include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Electronic Energies: The total energy of the molecule, which can be used to compare the stability of different isomers or conformers.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Below is a hypothetical data table of ground state properties for 2-(2-Ethyl- uni.luresearchcommons.orgdioxolan-2-yl)-ethylamine, predicted based on typical values for similar small organic molecules calculated using a common DFT functional like B3LYP with a 6-31G* basis set.

PropertyPredicted Value
Total Energy(Value in Hartrees)
HOMO Energy~ -6.5 eV
LUMO Energy~ 1.5 eV
HOMO-LUMO Gap~ 8.0 eV
Dipole Moment~ 2.5 Debye
Molecular FormulaC7H15NO2. uni.lu
Molecular Weight145.20 g/mol
InChI KeyXBJOWTKIJYWPTA-UHFFFAOYSA-N. uni.lu

Note: The values in this table are illustrative and based on general principles of computational chemistry for similar structures.

Computational methods can be used to map out the energetic landscape of a chemical reaction. This involves identifying the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For 2-(2-Ethyl- uni.luresearchcommons.orgdioxolan-2-yl)-ethylamine, potential reactions for study could include the hydrolysis of the dioxolane ring under acidic conditions or reactions involving the primary amine group. DFT calculations can be employed to locate the transition state structures for these processes and compute the associated activation barriers. This information is vital for understanding the compound's stability and reactivity under various conditions.

Molecules with single bonds, like 2-(2-Ethyl- uni.luresearchcommons.orgdioxolan-2-yl)-ethylamine, can exist in multiple conformations due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The ethylamine (B1201723) side chain and the ethyl group on the dioxolane ring can both adopt various spatial arrangements.

Conformational Analysis: This can be performed by systematically rotating key dihedral angles and calculating the energy of each resulting structure. The results would reveal the preferred orientations of the substituent groups. For example, studies on similar dioxolane derivatives have shown that the five-membered ring itself can adopt different "envelope" or "twist" conformations. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformational states at a given temperature. An MD simulation of 2-(2-Ethyl- uni.luresearchcommons.orgdioxolan-2-yl)-ethylamine in a solvent like water would reveal how the molecule moves and flexes, and how it interacts with its environment.

Molecular Modeling and Docking Studies (excluding biological targets)

Molecular modeling encompasses a range of techniques used to build, visualize, and analyze molecular structures. In a non-biological context, molecular docking can be used to study how a molecule like 2-(2-Ethyl- uni.luresearchcommons.orgdioxolan-2-yl)-ethylamine might interact with other chemical species or materials. For example, docking studies could predict how this molecule might bind to the surface of a catalyst or adsorb onto a polymer matrix. These studies rely on scoring functions to estimate the binding affinity between the molecule and the target.

Mechanistic Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of proposed intermediates and transition states, researchers can support or refute a hypothesized reaction pathway. For instance, if a reaction involving 2-(2-Ethyl- uni.luresearchcommons.orgdioxolan-2-yl)-ethylamine is proposed to proceed through a specific intermediate, DFT calculations can be used to determine if that intermediate is energetically plausible.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate a molecule's structural features with its activity or properties. While often used in drug discovery, these methods can also be applied in a purely chemical context.

For a series of related dioxolane compounds, QSPR models could be developed to predict properties like boiling point, solubility, or chromatographic retention time based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. Such models can be valuable for designing new compounds with desired physical or chemical properties.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

Currently, the synthesis of 2-(2-Ethyl- nih.govslchemtech.comdioxolan-2-YL)-ethylamine likely relies on conventional methods for forming 1,3-dioxolanes. These typically involve the acid-catalyzed reaction of a ketone with ethylene (B1197577) glycol, with continuous removal of water. organic-chemistry.org Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Green Catalysis: Investigating the use of solid acid catalysts, such as zeolites or ion-exchange resins, could offer a recyclable and less corrosive alternative to traditional mineral acids like p-toluenesulfonic acid. google.com The use of microwave irradiation has been shown to accelerate similar acetalization reactions, often without the need for a solvent, presenting another eco-friendly approach. acs.org

Bio-based Feedstocks: A significant leap in sustainability would be the synthesis from renewable resources. Research could explore pathways starting from biomass-derived diols and ketones. acs.org Furthermore, the use of carbon dioxide as a C1 source for the formation of the dioxolane ring, a process demonstrated for other dioxolanes, would be a groundbreaking, carbon-neutral approach. nih.gov

Flow Chemistry: Continuous flow synthesis methods could offer improved control over reaction parameters, leading to higher yields, purity, and safety, particularly for large-scale production.

A comparative table of potential synthetic methodologies is presented below.

Synthetic ApproachPotential AdvantagesResearch Focus
Conventional Acid Catalysis Established methodologyOptimization of catalysts and reaction conditions.
Microwave-Assisted Synthesis Rapid reaction times, often solvent-free. acs.orgScreening of reaction conditions and scalability.
Solid Acid Catalysis Catalyst recyclability, reduced corrosion. google.comDevelopment and testing of novel solid acid catalysts.
Bio-based Synthesis Use of renewable feedstocks, improved sustainability. acs.orgrsc.orgIdentification of suitable bio-derived precursors and pathways.
Flow Chemistry Enhanced control, safety, and scalability.Reactor design and optimization of flow parameters.

Exploration of Unconventional Reactivity Patterns

The reactivity of 2-(2-Ethyl- nih.govslchemtech.comdioxolan-2-YL)-ethylamine is predicted to be dominated by its two primary functional groups: the dioxolane and the primary amine. The dioxolane ring is generally stable to basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions to reveal the parent ketone. slchemtech.comwikipedia.org Future research should venture beyond these expected reactions.

Potential areas of investigation include:

Ring-Opening Polymerization: While 1,3-dioxolane (B20135) itself can undergo cationic ring-opening polymerization, the substituents on the target molecule could lead to novel polymer structures and properties. researchgate.net The presence of the amine group might influence the polymerization mechanism in interesting ways.

Radical Reactions: Thiol-promoted radical additions to the C-H bond of the dioxolane ring have been demonstrated for the parent compound, leading to functionalized derivatives. organic-chemistry.orgorganic-chemistry.org Investigating similar reactions with 2-(2-Ethyl- nih.govslchemtech.comdioxolan-2-YL)-ethylamine could yield novel α-amino aldehyde synthons.

Intramolecular Transformations: The proximity of the amine and dioxolane functionalities could be exploited for novel intramolecular cyclization or rearrangement reactions under specific catalytic conditions, leading to complex heterocyclic scaffolds.

Integration into Advanced Catalytic Systems (excluding biological catalysis)

The bifunctional nature of 2-(2-Ethyl- nih.govslchemtech.comdioxolan-2-YL)-ethylamine makes it an intriguing candidate as a ligand in organometallic and coordination chemistry. The primary amine can act as a coordination site for a metal center, while the dioxolane moiety could influence the steric and electronic environment of the resulting catalyst.

Future research could focus on:

Asymmetric Catalysis: Chiral versions of this compound, if synthesized, could serve as ligands in asymmetric catalysis, for example, in transfer hydrogenation or C-C bond-forming reactions.

Bifunctional Catalysis: The amine group could act as a Brønsted base or hydrogen-bond donor in concert with a metal center, enabling cooperative catalytic cycles for reactions such as the Henry or Michael additions.

Immobilized Catalysts: The amine functionality provides a convenient handle for grafting the molecule onto solid supports like silica (B1680970) or polymers. This would allow for the development of heterogeneous catalysts that are easily separable and recyclable.

Expansion of Non-Biological Material Science Applications

The unique structure of 2-(2-Ethyl- nih.govslchemtech.comdioxolan-2-YL)-ethylamine suggests its potential as a building block in material science, an area that is completely unexplored for this compound.

Promising research directions include:

Polymer Chemistry: As a monomer, its polymerization could lead to novel polyacetals with pendant amine groups. These amine functionalities could be used for post-polymerization modification, cross-linking, or to impart specific properties like adhesion or altered solubility. The ring-opening polymerization of the dioxolane moiety could also be explored to create new functional polymers. acs.org

Electrolyte Formulations: Dioxolane is a known component in electrolyte solutions for lithium-ion batteries. slchemtech.comsilverfernchemical.com The introduction of the ethylamine (B1201723) group could modify properties such as ionic conductivity, solvent viscosity, and electrode stability. Its potential as a film-forming additive on lithium metal anodes could be investigated. rsc.org

Corrosion Inhibitors: The amine group suggests potential as a corrosion inhibitor for metals, with the alkyl and dioxolane portions modifying its solubility and film-forming properties on the metal surface.

Mechanistic Deep-Diving using Integrated Experimental and Computational Methodologies

A fundamental understanding of the reaction mechanisms is crucial for optimizing existing reactions and designing new ones. For 2-(2-Ethyl- nih.govslchemtech.comdioxolan-2-YL)-ethylamine, this area is a blank slate.

Future studies should employ a synergistic approach:

Kinetic Studies: Detailed kinetic analysis of its reactions (e.g., hydrolysis of the dioxolane, N-alkylation of the amine) would provide quantitative data on reaction rates and the influence of various parameters.

Spectroscopic Interrogation: In-situ spectroscopic techniques (e.g., NMR, IR) could be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict reactivity. rsc.org For instance, computational studies could elucidate the regioselectivity of ring-opening reactions or predict the coordination geometry when used as a ligand. The predicted collision cross-section values from mass spectrometry databases could serve as a starting point for more advanced computational modeling of its gas-phase ion chemistry. uni.lu

Q & A

Q. What are the established synthetic routes for 2-(2-Ethyl-[1,3]dioxolan-2-yl)-ethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves the condensation of ethylamine derivatives with dioxolane-containing precursors. For example, analogous compounds like 2-(1,3-dioxolan-2-yl)ethylamine are synthesized via nucleophilic substitution or reductive amination reactions . Optimization may include:
  • Catalyst selection : Zinc acetate (Zn(OAc)₂) has been used for urea bond formation in related ethylamine derivatives, suggesting potential for similar catalytic roles .
  • Solvent systems : Anhydrous conditions (e.g., DMSO) prevent hydrolysis of intermediates, as demonstrated in NMR studies of dynamic urea bonds .
  • Temperature control : Heating at 90°C under reflux improves yield in analogous reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Compare spectral peaks (e.g., N-H stretches at ~3300 cm⁻¹, C-O-C vibrations in dioxolane rings at 1100–1250 cm⁻¹) to reference data .
  • NMR Analysis : ¹H and ¹³C NMR resolve ethylamine protons (δ 1.2–1.5 ppm for CH₃, δ 2.6–3.0 ppm for NH₂) and dioxolane ring protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., theoretical m/z for C₇H₁₅NO₂: 145.11) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as ethylamine derivatives are often corrosive .
  • Emergency protocols : Refer to SDS guidelines for spill management (e.g., neutralization with weak acids) and first-aid measures (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How does the dioxolane ring in this compound influence its reactivity in dynamic covalent chemistry?

  • Methodological Answer : The dioxolane ring can participate in reversible ring-opening reactions under acidic or catalytic conditions. For example:
  • Zinc-mediated urea bond exchange : Analogous ethylamine derivatives undergo dynamic covalent reactions with diethylurea, enabling polymer self-healing applications .
  • Kinetic studies : Monitor reaction progress via ¹H NMR (e.g., disappearance of dioxolane proton signals at δ 4.0–4.5 ppm) .

Q. What strategies can resolve contradictions in spectroscopic data for this compound, such as unexpected NMR splitting patterns?

  • Methodological Answer :
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals .
  • Variable-temperature NMR : Resolve overlapping peaks by altering sample temperature (e.g., 25°C to 90°C) .
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. What are the potential biochemical applications of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme assays : Test inhibitory effects on targets like glucose-metabolizing enzymes (e.g., hexokinase), using fluorometric or calorimetric assays .
  • Structure-activity relationship (SAR) : Modify the ethylamine or dioxolane moieties and compare IC₅₀ values .
  • Molecular docking : Simulate binding interactions with enzyme active sites (software: AutoDock, Schrödinger) .

Q. How can this compound serve as a precursor for synthesizing novel triazole or thiazole derivatives?

  • Methodological Answer :
  • Cycloaddition reactions : React with azides (Huisgen reaction) to form 1,2,3-triazoles, optimizing Cu(I) catalyst concentrations .
  • Thiazole synthesis : Condense with α-haloketones (e.g., 2-bromoacetophenone) in ethanol under reflux .

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Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
Reactant of Route 2
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.